molecular formula C12H9NO B1666322 4-Benzoylpyridine CAS No. 14548-46-0

4-Benzoylpyridine

Cat. No.: B1666322
CAS No.: 14548-46-0
M. Wt: 183.21 g/mol
InChI Key: SKFLCXNDKRUHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoylpyridine, also known as phenyl 4-pyridyl ketone, is an organic compound with the molecular formula C12H9NO. It is a derivative of pyridine, where a benzoyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzoylpyridine can be synthesized through several methods. One common approach involves the reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst . Another method includes the hydrogenation of functionalized pyridines using a rhodium oxide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen sources for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions include alcohol derivatives, oxides, and substituted pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Antituberculous Activity
4-Benzoylpyridine derivatives have been studied for their potential as antituberculous agents. A notable study highlighted the synthesis of this compound-3-carboxamide, which serves as a structural fragment of the Isoniazid-NAD adducts. These adducts are crucial in understanding the mechanism of action of Isoniazid, a first-line drug for tuberculosis treatment. The unique cyclized hemiamidal structure observed in these derivatives suggests they may play a role in enhancing therapeutic efficacy against tuberculosis .

Coordination Chemistry

Metal Complex Formation
this compound acts as a ligand in coordination complexes with transition metals such as nickel, iron, and zinc. Recent research has demonstrated the formation of hexa-coordinated complexes with these metals, exhibiting slightly distorted octahedral geometries. For example:

  • Nickel(II) Complex : The complex [Ni(this compound)4_4(N3_3)2_2] has been synthesized and characterized. It features four this compound ligands coordinating to a nickel ion, along with two terminal azide ions .
  • Iron(II) and Zinc(II) Complexes : Similar studies have reported complexes like [Fe(this compound)4_4(N3_3)2_2] and a polymeric [Zn(this compound)2_2(N3_3)2_2] complex. These complexes exhibit interesting structural properties and bonding modes that could have implications for catalysis and material science .

Oxidizing Agent

Photo-Oxidation Applications
In synthetic organic chemistry, this compound has been utilized as an oxidant for the photo-oxidation of alcohols. This application leverages its ability to facilitate oxidative reactions under UV light, demonstrating its utility in organic synthesis . The process involves irradiating a solution containing alcohols and this compound with UV light, leading to the formation of ketones or aldehydes with high yields.

Summary of Key Applications

Application Area Details
Medicinal ChemistryAntituberculous activity via derivatives resembling Isoniazid-NAD adducts
Coordination ChemistryFormation of metal complexes (e.g., Ni(II), Fe(II), Zn(II)) with unique structural properties
Organic SynthesisUtilized as an oxidant in photo-oxidation reactions

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-Benzoylpyridine include:

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its benzoyl group at the fourth position of the pyridine ring provides unique chemical properties and reactivity compared to its analogs .

Biological Activity

4-Benzoylpyridine (C₁₂H₉NO) is a compound that has garnered attention in various biological studies due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, antimicrobial effects, and anticonvulsant properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₉NO
  • Molecular Weight : 201.20 g/mol
  • Physical State : Colorless liquid
  • Solubility : Insoluble in water

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against HuCCA-1, HepG2, A549, and MOLT-3 cell lines, revealing promising results:

Cell Line IC₅₀ (µg/mL)
HuCCA-10.03
HepG24.75
A5490.04
MOLT-30.004

The compound exhibited the most potent activity against the MOLT-3 cell line, indicating its potential as a lead molecule for further development in cancer therapy .

Antimalarial Activity

In addition to its cytotoxic properties, this compound derivatives have shown antimalarial activity against Plasmodium falciparum. Specific compounds derived from this compound exhibited IC₅₀ values ranging from 10710^{-7} to 10610^{-6} M, highlighting their potential in malaria treatment .

Antimicrobial Effects

This compound also exhibits notable antimicrobial properties. It has been tested against various pathogens:

Pathogen Activity
Staphylococcus aureusAntimicrobial activity
Candida albicansAntifungal activity

These findings suggest that the compound could be useful in developing new antimicrobial agents .

Anticonvulsant Activity

Research has indicated that derivatives of this compound possess anticonvulsant properties. A specific study synthesized oxime derivatives of this compound, which were tested for their anticonvulsant activity in animal models. The results showed effective anticonvulsant activity within a dose range of 5-100 mg/kg when administered intraperitoneally .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study highlighted that N(4)-phenyl-2-benzoylpyridine thiosemicarbazone exhibited higher cytotoxicity than doxorubicin against HuCCA-1 and A549 cell lines, indicating its potential as a more effective anticancer agent .
  • Antimalarial Efficacy :
    • The antimalarial efficacy of certain thiosemicarbazones derived from this compound was assessed, showing significant inhibition of Plasmodium falciparum growth, which could lead to new treatments for malaria .
  • Anticonvulsant Screening :
    • The synthesis of new oxime derivatives from this compound led to the identification of compounds with strong anticonvulsant effects, suggesting avenues for further pharmacological exploration in epilepsy treatment .

Properties

IUPAC Name

phenyl(pyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFLCXNDKRUHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022262
Record name 4-Benzoylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Benzoylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19996
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000367 [mmHg]
Record name 4-Benzoylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19996
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14548-46-0
Record name 4-Benzoylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, phenyl-4-pyridinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Benzoylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 4-pyridyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZOYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524YQ3O21T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Phenyl 4-pyridinyl ketone oxime (5.4 g) was stirred in 50 ml of dimethyl formamide containing 1.5 g of a 50% dispersion of sodium hydride in oil, for 0.5 hours at room temperature. After the hydrogen evolution was completed, chloroacetonitrile (2.5 g) was added. The reaction mixture was stirred for 1 hour. The greater part of the dimethyl formamide was evaporated at reduced pressure, and then the residue was treated with ether and water. The ether layer was separated and dried over magnesium sulphate. The product was recrystallized from a mixture of ether and petroleum ether (40°-60° C.), yielding pure phenyl 4-pyridinyl ketone, O-cyanomethyl oxime (4.9 g, m.p. 101.5°-103° C.).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoylpyridine
Reactant of Route 2
Reactant of Route 2
4-Benzoylpyridine
Reactant of Route 3
Reactant of Route 3
4-Benzoylpyridine
Reactant of Route 4
Reactant of Route 4
4-Benzoylpyridine
Reactant of Route 5
Reactant of Route 5
4-Benzoylpyridine
Reactant of Route 6
Reactant of Route 6
4-Benzoylpyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 4-benzoylpyridine?

A1: The molecular formula of this compound is C12H9NO, and its molecular weight is 183.20 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, particularly the carbonyl group vibrations. [, , ]
  • Raman spectroscopy: Offers complementary information to IR, sensitive to vibrations involving polarizable bonds. Polarized Raman spectra in various environments have been studied. []
  • UV-Vis spectroscopy: Used to study electronic transitions within the molecule, revealing information about excited states. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR data have been reported, aiding in structural elucidation and understanding electronic environments within the molecule. [, , ]
  • Surface-Enhanced Raman Scattering (SERS): Employed to study the adsorption behavior of this compound on silver surfaces. []

Q3: Does this compound exhibit catalytic activity?

A3: While not a catalyst itself, this compound plays a crucial role in several photocatalytic reactions:

  • Photoinduced Oxidation of Alcohols: Acts as an efficient oxidant under photoirradiation, enabling the conversion of secondary alcohols to ketones with high functional group tolerance. []
  • C(sp3)–H Bond Naphthylation: Mediates light-driven naphthylation of C(sp3)–H bonds adjacent to oxygen or nitrogen atoms using sulfonylnaphthalene. []
  • Photoinduced C(sp3)–H Azidation: Facilitates the direct azidation of C(sp3)–H bonds in cyclic alkanes and heterocycles under photoirradiation using tosyl azide. []
  • Formal Formylation of C(sp3)–H Bonds: Enables the introduction of an aldoxime group to carbon chains via photoinduced C(sp3)–H bond cleavage and subsequent reaction with arylsulfonyl oxime. []

Q4: What is the proposed mechanism of this compound in these photocatalytic reactions?

A4: The proposed mechanism generally involves the following steps:

    Q5: How does the position of the benzoyl group on the pyridine ring affect its properties?

    A5: The position of the benzoyl group significantly impacts the properties of benzoylpyridines. For example:

    • Photophysical Properties: 2-, 3-, and 4-benzoylpyridines exhibit different triplet yields and lifetimes, influencing their efficiency in sensitizing biacetyl phosphorescence. []
    • Electrochemical Reduction: The rotation of the pyridine ring in the radical anion is restricted in this compound, possibly in 2-benzoylpyridine, but appears to occur at an intermediate rate in 3-benzoylpyridine. []
    • Reaction with Thiophosphine Sulfide: 2- and 4-benzoylpyridines do not yield thioketones when reacted with the dimer of p-methoxyphenylthionophosphine sulfide, unlike other substituted benzophenones and 3-benzoylpyridine. []

    Q6: How do structural modifications of this compound impact its anticonvulsant activity?

    A6: Studies exploring 3-alkoxycarbonylaminomethylcarbonylamino-4-(arylcarbonyl)pyridines as potential anticonvulsants revealed that:

    • Aryl substituent effects: The substituent on the aryl ring of the 4-arylcarbonyl group significantly influences activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. The potency order is generally 2-F > 2-H > 2-Cl. []
    • 3-Substituent effects: Compounds with a 3-benzyloxycarbonylaminomethylcarbonylamino group exhibit moderate activity in the scPTZ test, while those with a 3-tert-butoxycarbonylaminomethylcarbonylamino group are inactive. []
    • N-Methylation: N-Methylation of the 3-substituent generally increases potency in the scPTZ test but does not affect activity in the MES screen. []

    Q7: Have computational methods been applied to study this compound?

    A7: Yes, computational chemistry techniques have been employed to investigate various aspects of this compound and its complexes:

    • Density Functional Theory (DFT): Used to calculate molecular properties, including geometries, electronic structures, vibrational frequencies, and excited state energies. [, , , , ]
    • Quantum Monte Carlo (QMC) simulations: Employed to model magnetic properties of manganese-μ-azido complexes containing this compound as a ligand. []
    • Molecular Orbital (MO) analysis: Applied to understand the electronic interactions and superexchange pathways in manganese(II) complexes bridged by dicyanamide ligands. []

    Q8: What is known about the interaction of this compound with carbonyl reductase?

    A8: this compound is a substrate for carbonyl reductase enzymes, particularly those found in pig heart. Studies have shown:

    • Inhibition by 9,10-phenanthrenequinone: 9,10-phenanthrenequinone, a component of diesel exhaust particles, potently inhibits the reduction of this compound by pig heart carbonyl reductase. []
    • Inhibition by Fatty Acids: The length of the carbon chain and presence of double bonds in fatty acids influences their ability to inhibit the reduction of this compound by rabbit heart carbonyl reductase. []

    Q9: What is the potential of this compound oxime derivatives as anticonvulsants?

    A9: this compound oxime derivatives, specifically GIZH-298, have demonstrated promising anticonvulsant activity in a rat model of epilepsy:

    • Reduced epileptic discharges: GIZH-298 significantly decreased high-amplitude generalized discharges in various brain regions following homocysteine thiolactone-induced epileptic status. []
    • Suppression of seizures: GIZH-298 effectively eliminated generalized tonic-clonic seizures and protected against death in rats with cobalt-induced epileptic lesions. []
    • Improved efficacy compared to valproic acid: GIZH-298 showed faster onset and higher efficacy in suppressing epileptic activity compared to valproic acid, a commonly used antiepileptic drug. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.